![molecular formula C9H13N3O3S B1363655 Methyl 4-amino-2-morpholinothiazole-5-carboxylate CAS No. 99967-78-9](/img/structure/B1363655.png)
Methyl 4-amino-2-morpholinothiazole-5-carboxylate
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Overview
Description
“Methyl 4-amino-2-morpholinothiazole-5-carboxylate” is a chemical compound with the molecular formula C9H13N3O3S . It has a molecular weight of 243.28 g/mol .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves heating the compound at 150°C in a sealed tube with formamide. The reaction mixture is then cooled, filtered, and the solid is washed with DCM and MeOH. The solid is collected and dried under vacuum to yield the product . Other methods involve multi-step reactions with lithium hexamethyldisilazane and tetrahydrofuran at 0°C, followed by a reaction with sodium hydroxide in tetrahydrofuran and methanol at 60°C .Scientific Research Applications
Anticancer Activity
Thiazole derivatives, including Methyl 4-amino-2-morpholinothiazole-5-carboxylate, have shown promise in anticancer drug discovery. The 2-aminothiazole scaffold is a part of clinically applied anticancer drugs like dasatinib and alpelisib. Various analogs of this compound have exhibited potent and selective inhibitory activity against a range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers .
Antimicrobial and Antifungal Properties
The thiazole ring is a key component in many biologically active compounds with antimicrobial and antifungal properties. For instance, sulfathiazole is a well-known antimicrobial drug. Methyl 4-amino-2-morpholinothiazole-5-carboxylate derivatives have been studied for their efficacy against various bacterial and fungal strains, showing significant activity .
Neuroprotective Effects
Thiazole derivatives are also researched for their neuroprotective effects. They play a role in the synthesis of neurotransmitters like acetylcholine, which is crucial for the normal functioning of the nervous system. This makes them potential candidates for treating neurodegenerative diseases .
Anti-inflammatory and Analgesic Uses
Due to their anti-inflammatory and analgesic activities, thiazole compounds are being explored for use in pain management and inflammation control. These properties make them suitable for the development of new drugs with lesser side effects for chronic conditions like arthritis .
Safety and Hazards
“Methyl 4-amino-2-morpholinothiazole-5-carboxylate” is classified as a warning signal word. It has several precautionary statements including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It also has several hazard statements including H302, H312, H315, H319, H332, and H335 .
properties
IUPAC Name |
methyl 4-amino-2-morpholin-4-yl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-14-8(13)6-7(10)11-9(16-6)12-2-4-15-5-3-12/h2-5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMLHYZIBUGVNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N2CCOCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377309 |
Source
|
Record name | Methyl 4-amino-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99967-78-9 |
Source
|
Record name | Methyl 4-amino-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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